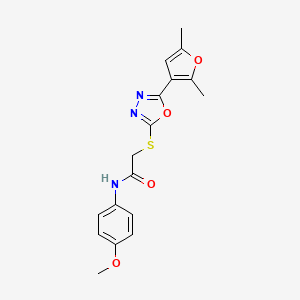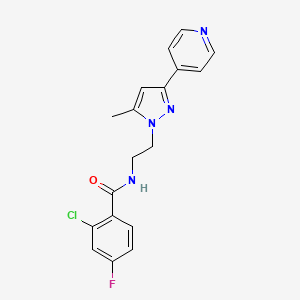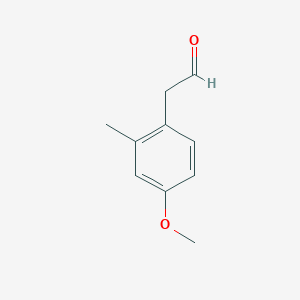![molecular formula C19H27NO3 B2780022 N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide CAS No. 2411218-86-3](/img/structure/B2780022.png)
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It belongs to the class of chemicals known as aminoalkylindoles and acts as a potent agonist at the cannabinoid receptors CB1 and CB2. Due to its high potency and easy availability, JWH-018 has gained popularity as a recreational drug, leading to its classification as a Schedule I controlled substance in the United States in 2011. However, JWH-018 also has potential scientific research applications, which will be discussed in
作用機序
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide acts as a potent agonist at the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a variety of physiological effects. The activation of CB1 receptors is responsible for the psychoactive effects of this compound, while the activation of CB2 receptors is involved in the anti-inflammatory and immunomodulatory effects.
Biochemical and physiological effects:
This compound has a variety of biochemical and physiological effects, including the activation of the mesolimbic dopamine pathway, which is responsible for the rewarding effects of drugs of abuse. It also increases levels of the neurotransmitter glutamate, which is involved in learning and memory. This compound has been shown to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of autoimmune diseases and cancer.
実験室実験の利点と制限
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the cannabinoid receptors CB1 and CB2. However, its use is limited by its classification as a Schedule I controlled substance, which makes it difficult to obtain for research purposes. Additionally, the psychoactive effects of this compound may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide, including the development of more selective agonists for the cannabinoid receptors CB1 and CB2. These compounds may have therapeutic potential without the psychoactive effects of this compound. Additionally, further research is needed to investigate the potential anti-inflammatory and immunomodulatory effects of this compound and other synthetic cannabinoids, which may have applications in the treatment of autoimmune diseases and cancer.
合成法
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide can be synthesized using a variety of methods, including the condensation of 1-pentylindole with 4-methoxybenzoyl chloride, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 1-pentylindole with 4-propoxybenzoyl chloride, followed by reduction with sodium borohydride. Both methods result in the formation of this compound as a white crystalline powder.
科学的研究の応用
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide has potential scientific research applications due to its ability to bind to the cannabinoid receptors CB1 and CB2. These receptors are found throughout the body and are involved in a variety of physiological processes, including pain sensation, appetite regulation, and immune function. This compound has been studied for its potential therapeutic effects in the treatment of pain, inflammation, and anxiety. It has also been investigated for its potential use as an anti-cancer agent.
特性
IUPAC Name |
N-(4-hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-3-13-23-18-11-5-15(6-12-18)14-20(19(22)4-2)16-7-9-17(21)10-8-16/h4-6,11-12,16-17,21H,2-3,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLBNEVZQCKUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN(C2CCC(CC2)O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2779942.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B2779945.png)




![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2779952.png)



![N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide](/img/structure/B2779961.png)
![N-(4-chlorobenzyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2779962.png)